(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid
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Overview
Description
(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro, methoxy, and methyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-4-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacks the methyl group.
4-Methoxyphenylboronic acid: Lacks both the fluoro and methyl groups.
2-Fluoro-4-methylphenylboronic acid: Lacks the methoxy group.
Uniqueness
(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of the fluoro, methoxy, and methyl groups can enhance its stability and solubility, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H10BFO3 |
---|---|
Molecular Weight |
183.97 g/mol |
IUPAC Name |
(2-fluoro-4-methoxy-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4,11-12H,1-2H3 |
InChI Key |
LAHDKVRNZQKMPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC)C)(O)O |
Origin of Product |
United States |
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